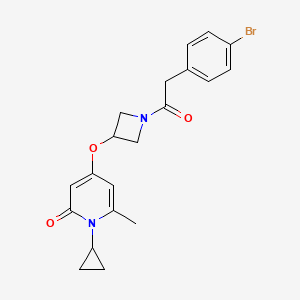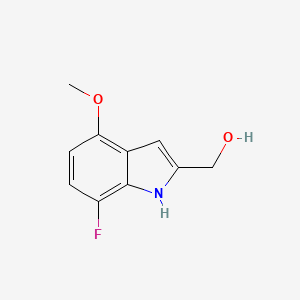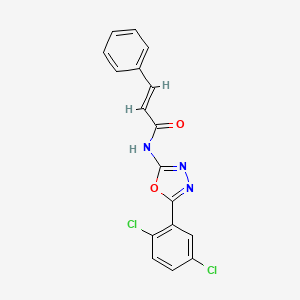
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)but-2-ynamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PEBY and has been synthesized using different methods.
Scientific Research Applications
PEBY has been studied for its potential applications in various fields, including medicinal chemistry and materials science. In medicinal chemistry, PEBY has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, PEBY has been used as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of PEBY is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular processes. Specifically, PEBY has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PEBY has been shown to have a range of biochemical and physiological effects in cell-based and animal studies. In cancer cell lines, PEBY has been shown to induce cell death and inhibit cell proliferation. In animal studies, PEBY has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using PEBY in lab experiments is its relatively simple synthesis method. PEBY is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using PEBY in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
Future research on PEBY could focus on its potential applications in drug discovery and materials science. In drug discovery, PEBY could be further investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, PEBY could be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers or metal-organic frameworks.
In conclusion, PEBY is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on PEBY could lead to new discoveries and applications in the future.
Synthesis Methods
PEBY can be synthesized using a one-pot reaction involving the condensation of 3-picolylamine and 2-phenylethylamine with but-2-ynedioic acid diethyl ester. The reaction is carried out in the presence of a base and a palladium catalyst. The resulting product is PEBY, which can be purified using column chromatography.
properties
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-7-18(21)20(15-17-10-6-12-19-14-17)13-11-16-8-4-3-5-9-16/h3-6,8-10,12,14H,11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEYYJUVUYYPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCC1=CC=CC=C1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2557079.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2557082.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2557083.png)
![2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide](/img/structure/B2557084.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide](/img/structure/B2557093.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)

![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)